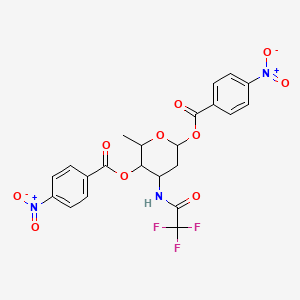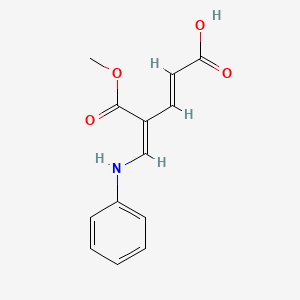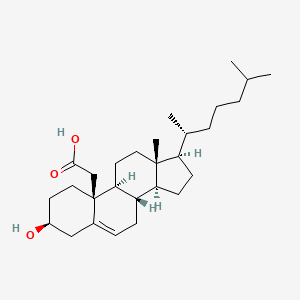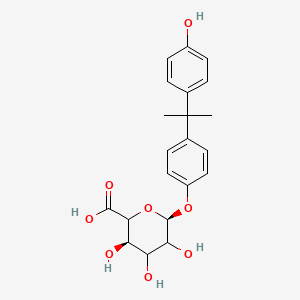
Fluindione
Overview
Description
Fluindione is a synthetic compound belonging to the class of vitamin K antagonists. It is primarily used as an anticoagulant to prevent and treat blood clotting disorders such as venous thrombosis, pulmonary embolism, and atrial fibrillation . The chemical formula of this compound is C15H9FO2, and it is known for its ability to inhibit the synthesis of vitamin K-dependent clotting factors .
Mechanism of Action
Target of Action
Fluindione primarily targets the Vitamin K epOxide Reductase Complex Subunit 1 (VKORC1) . VKORC1 is a key enzyme in the vitamin K cycle, which is essential for the activation of several clotting factors in the blood coagulation cascade.
Mode of Action
This compound acts as an inhibitor of VKORC1 . By inhibiting VKORC1, this compound prevents the reduction of vitamin K epoxide to its active form, vitamin K hydroquinone . This active form of vitamin K is a necessary cofactor for the gamma-carboxylation of glutamic acid residues on the N-terminal regions of vitamin K-dependent proteins, including several blood coagulation factors .
Biochemical Pathways
The inhibition of VKORC1 by this compound affects the vitamin K cycle and, consequently, the blood coagulation cascade . The affected coagulation factors include II, VII, IX, and X, as well as the regulatory factors protein C, protein S, and protein Z . The inhibition of these factors reduces the thrombogenicity of clots .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by a monocompartmental model . The clearance of this compound decreases with age and with prior administration of certain medications . The half-life of this compound is notably long, with a median of 69 hours .
Result of Action
The molecular effect of this compound’s action is the prevention of the activation of several coagulation factors, leading to a decrease in blood clot formation . On a cellular level, this results in a reduced ability for blood to clot, which can prevent conditions such as venous thrombosis and pulmonary embolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the patient’s age, genetic factors, and the presence of other medications . For instance, certain medications can increase the metabolism of this compound, potentially reducing its effectiveness .
Biochemical Analysis
Biochemical Properties
Fluindione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with clotting factors II, VII, IX, and X . The nature of these interactions involves the inhibition of vitamin K recycling, which is crucial for the synthesis of these clotting factors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it affects the coagulation pathway in cells, which is a critical cellular process .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a vitamin K antagonist, this compound exerts its effects at the molecular level by inhibiting the recycling of vitamin K, a crucial cofactor for the synthesis of clotting factors .
Metabolic Pathways
This compound is involved in the coagulation metabolic pathway. It interacts with enzymes involved in the synthesis of clotting factors, such as factor II (prothrombin) and factors VII, IX, and X
Subcellular Localization
Given its role in inhibiting vitamin K recycling, which occurs in the endoplasmic reticulum, it is likely that this compound also localizes to this subcellular compartment .
Preparation Methods
Fluindione can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with phthalic anhydride in the presence of a base to form 4-fluorobenzylidenephthalide. This intermediate is then cyclized to produce this compound . Industrial production methods often involve high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Fluindione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its metabolism by cytochrome P450 enzymes, which leads to the formation of various metabolites . Common reagents used in these reactions include NADPH and oxygen, and the major products formed include hydroxylated derivatives of this compound .
Scientific Research Applications
Fluindione has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of vitamin K antagonists. In biology and medicine, this compound is extensively researched for its anticoagulant properties and its potential use in treating blood clotting disorders . Additionally, this compound is used in pharmacokinetic and pharmacodynamic studies to understand its behavior in the human body .
Comparison with Similar Compounds
Fluindione is often compared with other vitamin K antagonists such as warfarin, acenocoumarol, and phenindione. While all these compounds share a similar mechanism of action, this compound is unique in its chemical structure and pharmacokinetic properties . For instance, this compound has a longer half-life compared to warfarin, which can influence its dosing regimen . Additionally, this compound is more commonly used in certain regions, such as France, compared to other vitamin K antagonists .
Similar Compounds
- Warfarin
- Acenocoumarol
- Phenindione
This compound’s distinct chemical structure and pharmacokinetic profile make it a valuable compound in both clinical and research settings .
Properties
IUPAC Name |
2-(4-fluorophenyl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASXCEITKQITLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046211 | |
| Record name | Fluindione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957-56-2 | |
| Record name | Fluindione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluindione [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluindione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13136 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluindione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluindione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUINDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ35YMS20Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of fluindione?
A: this compound is a vitamin K antagonist (VKA) that acts as an anticoagulant by inhibiting the enzyme vitamin K epoxide reductase (VKOR). [] VKOR is crucial for regenerating the active, reduced form of vitamin K, which is essential for the synthesis of active clotting factors II, VII, IX, and X in the liver. [] By inhibiting VKOR, this compound reduces the production of these clotting factors, ultimately leading to anticoagulation. [, ]
Q2: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C16H12O3 and a molecular weight of 252.27 g/mol. [, ]
Q3: What analytical techniques are commonly used to characterize this compound?
A: High-performance liquid chromatography (HPLC) with UV detection is a widely employed technique for quantifying this compound in biological samples and pharmaceutical formulations. [, ] UV spectrophotometry is another useful technique for characterizing and quantifying this compound, especially in bulk drug substance analysis. [, ]
Q4: How is this compound absorbed and metabolized in the body?
A: this compound is almost completely absorbed from the gastrointestinal tract. [] It is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9, with some contribution from CYP1A2 and CYP3A4. [, , , ]
Q5: How do genetic factors influence the response to this compound?
A: Polymorphisms in genes encoding VKORC1 and CYP2C9 significantly influence the individual response to this compound therapy. [, , , ] Patients with certain VKORC1 genotypes may require lower doses of this compound to achieve target anticoagulation levels. [] Additionally, CYP2C9 polymorphisms can affect this compound metabolism, potentially leading to dose adjustments. [, ] Interestingly, unlike with other VKAs like warfarin, CYP2C9 polymorphisms may have a lesser impact on this compound dose requirements in elderly patients. []
Q6: What are the common clinical indications for this compound therapy?
A: this compound is primarily prescribed for the prevention and treatment of thromboembolic events, such as deep vein thrombosis and pulmonary embolism. [, ] It is also utilized for stroke prevention in individuals with atrial fibrillation, particularly in France where it is more commonly prescribed than warfarin. [, , ]
Q7: What are some known drug interactions with this compound?
A: this compound is known to interact with several medications. For instance, co-administration of this compound with medications that inhibit CYP2C9, such as miconazole, can lead to an increase in this compound blood levels and enhance its anticoagulant effect. [] Similarly, high-dose intravenous methylprednisolone has been shown to potentiate the effects of this compound, likely through CYP450 enzyme inhibition. []
Q8: Are there specific adverse effects associated with this compound therapy?
A: Similar to other VKAs, bleeding is a significant concern with this compound use. [, ] Additionally, some individuals may experience hypersensitivity reactions, manifesting as cutaneous, hepatic, or renal disorders. [, , , , , ] These reactions are often associated with fever and eosinophilia. [, , , ]
Q9: Can this compound cause renal complications?
A: this compound has been associated with both acute and chronic nephritis. [, ] While the exact mechanism remains unclear, an immunoallergic reaction is suspected. [, ] Early recognition and this compound withdrawal are crucial for managing these complications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)
![[(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate](/img/structure/B1141155.png)


![N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1141158.png)





![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)

